TCO-amine
Overview
Description
TCO-amine is a building block used for derivatizing carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) with TCO moiety through a stable amide bond . The spacer arm is short and so, adds minimal mass to modified molecules (262.8 Da) .
Synthesis Analysis
TCO-amine is synthesized by reacting cobalt (II) chloride with 1, 8-diaminonapthalene-based tetraamide macrocyclic ligands in an ethanolic media . The reaction involves the formation of a stable amide bond between the TCO moiety and carboxyl groups .Molecular Structure Analysis
The molecular structure of TCO-amine is represented by the empirical formula C12H22N2O2 · HCl . The molecular weight is 262.78 .Chemical Reactions Analysis
TCO-amine is useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1; 2; 4; 5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .Physical And Chemical Properties Analysis
TCO-amine has a molecular weight of 262.78 . It is a solid substance . The main chemical property of amines is their ability to act as weak organic bases .Scientific Research Applications
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Bioorthogonal Chemistry
- TCO-amine is used in bioorthogonal chemistry, a field that involves reactions between biologically inert reagents .
- TCO-amine is used in bioorthogonal reactions, which are rapid, specific, and high-yield reactions that can be performed in in vivo microenvironments or simulated microenvironments .
- The application of bioorthogonal reactions is not limited to biomolecular analysis and disease diagnosis, but also includes prodrug activation, drug delivery systems, structure, function and interaction of biomacromolecules, and mechanism research .
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Synthesis of Carboxyl Containing Compounds
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Inverse Electron-Demand Diels–Alder (IEDDA) Pyridazine Elimination
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Synthesis of Amines
- TCO-amine can be used in the synthesis of amines .
- Amines are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science .
- They are valuable building blocks in organic synthesis and their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .
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N-Alkylation of Functionalized Amines
- TCO-amine can be used for the N-alkylation of functionalized amines with alcohols .
- This reaction is a key technology in modern organic synthesis, especially in the synthesis of bio-active chemicals and pharmaceuticals .
- The reaction generally proceeds at room temperature, making it a powerful method for functionalizing complex amines .
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Carbon Capture and Storage
- TCO-amine can be used in the development of amine-based materials for carbon capture and storage .
- Amine and polyamine-based materials are widely used as solid CO2 sorbents .
- These materials are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
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Medicinal Chemistry
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Materials Science
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Sustainable Technologies
- Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .
- Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVKTBTNQJBEE-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175522 | |
Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TCO-amine | |
CAS RN |
1799962-26-7 | |
Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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